molecular formula C11H17NO5 B12441463 3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid

3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B12441463
M. Wt: 243.26 g/mol
InChI Key: FDVMGGQBHLETJI-UHFFFAOYSA-N
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Description

3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID is an organic compound known for its chemical stability and hydrophobic properties. It appears as a white to pale yellow solid and is used in various chemical and industrial applications .

Preparation Methods

Chemical Reactions Analysis

3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group plays a crucial role in its chemical reactivity and stability, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

3-[(TERT-BUTOXYCARBONYL)AMINO]-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID can be compared with similar compounds such as 3-[(TERT-BUTOXYCARBONYL)AMINO]-6,6-DIFLUOROBICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID and 3-[(TERT-BUTOXYCARBONYL)AMINO]BICYCLO[1.1.1]PENTANE-1-CARBOXYLIC ACID. These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents, such as fluorine atoms, can significantly alter their behavior in chemical reactions .

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-7(5-11)16-6/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

FDVMGGQBHLETJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2C(C1)O2)C(=O)O

Origin of Product

United States

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